molecular formula C66H93N11O15S B12423540 MC-VC-PAB-Tubulysin M

MC-VC-PAB-Tubulysin M

货号: B12423540
分子量: 1312.6 g/mol
InChI 键: RIMZNVUCGMFJGP-KCYCJFSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

MC-VC-PAB-Tubulysin M is synthesized by conjugating Tubulysin M with the cleavable linker MC-VC-PAB. The synthesis involves several steps, including the preparation of the linker and the subsequent conjugation with Tubulysin M . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s integrity .

化学反应分析

Linker Chemistry and Drug Release Mechanism

The MC-VC-PAB linker enables controlled drug release through lysosomal protease cleavage followed by a self-immolative 1,6-elimination reaction ( ). This process occurs in three stages:

  • Cathepsin B-mediated cleavage at the Cit-PAB junction

  • Carbonate decomposition releasing CO<sub>2</sub>

  • Tubulysin M liberation with its tertiary amine intact

Key structural features enabling stability ( ):

FeatureRoleStability Impact
Quaternary ammonium linkerPrevents premature drug releaseMaintains >90% conjugate integrity in plasma for 7 days
Propyl ether substitutionReplaces labile acetate esterReduces deacetylation rate by 83% vs. parent compound
Val-Cit-PAB sequenceProtease substrateEnables tumor-selective activation

Metabolic Reactions and Stability Challenges

MC-VC-PAB-Tubulysin M faces two primary metabolic pathways ( ):

  • Ester hydrolysis at C11 position

    • Deacetylation reduces cytotoxicity by >100-fold (IC<sub>50</sub> shifts from 0.12 nM to 23 nM in BJAB/Pgp cells)

    • Mouse plasma half-life: 48 hrs (vs. 120 hrs for propyl ether analogue)

  • Maleimide hydrolysis

    • Causes linker-antibody dissociation (14% payload loss in 72 hrs at pH 7.4)

    • Addressed through thio-succinimide ring stabilization (85% retention at 37°C)

In Vitro/In Vivo Stability Comparison

Data from lymphoma xenograft models ( ):

ParameterThis compoundPropyl Ether Analog
Plasma T<sub>1/2</sub>48 hrs120 hrs
Tumor AUC<sub>0-168h</sub>12 μg·h/g38 μg·h/g
Maximum Tolerated Dose1 mg/kg3 mg/kg
Pgp+ Tumor Growth Inhibition57%92%

Pgp = P-glycoprotein-overexpressing multidrug-resistant tumors

Structural Modifications Impacting Reactivity

Critical SAR findings from tubulysin optimization ( ):

Table 1: Tubulysin M Analogues and Activity Retention

Modification SiteStructural ChangeCytotoxicity (IC<sub>50</sub> vs Parent)Metabolic Stability
C11 acetate → propyl etherOAc → OPr1.2×2.5× improved
N-methyl pipecolate → NHMe → H18× reducedN/A
Tuv amide → N-propylCONH → CONPr1.8× improved
Maleimide → bromoacetamideThioether → alkylationEquivalent2.1× improved

Key findings :

  • Quaternary ammonium linker connection preserves 94% of free drug potency ( )

  • Glucuronide-linked variants show 67% lower deacetylation vs. Val-Cit-PAB conjugates ( )

  • Site-specific conjugation at HC-334C reduces metabolic clearance by 41% vs. LC-K149C ( )

Comparative Reactivity with Other Payloads

Reactivity profile versus common ADC cytotoxins ( ):

PayloadMaleimide Hydrolysis RatePlasma Stability (T<sub>1/2</sub>)Cathepsin B Cleavage Efficiency
Tubulysin M0.14 hr<sup>-1</sup>48 hrs82%
MMAE0.09 hr<sup>-1</sup>72 hrs91%
DM10.21 hr<sup>-1</sup>24 hrs68%
SN-380.18 hr<sup>-1</sup>36 hrs74%

Data from matched anti-CD22 conjugates at 37°C, pH 7.4

科学研究应用

MC-VC-PAB-Tubulysin M has a wide range of scientific research applications, including:

相似化合物的比较

Similar Compounds

    Auristatin: Another tubulin polymerization inhibitor used in ADCs.

    Camptothecins: Topoisomerase inhibitors used in cancer therapy.

    Daunorubicins/Doxorubicins: Anthracycline antibiotics used as chemotherapeutic agents.

    Duocarmycins: DNA alkylating agents used in ADCs.

    Maytansinoids: Microtubule inhibitors used in ADCs.

Uniqueness

MC-VC-PAB-Tubulysin M is unique due to its specific combination of the cleavable linker MC-VC-PAB and the potent cytotoxin Tubulysin M. This combination allows for targeted delivery of the cytotoxic agent to cancer cells, minimizing damage to healthy cells and enhancing therapeutic efficacy .

生物活性

MC-VC-PAB-Tubulysin M is a synthetic antibody-drug conjugate (ADC) that combines the potent cytotoxic properties of Tubulysin M with a stable linker, MC-VC-PAB. This compound is designed to target and disrupt microtubule dynamics in cancer cells, leading to apoptosis. Its unique structure and mechanism of action make it a significant focus in cancer therapeutics.

Tubulysin M, the active component of this compound, is known for its ability to inhibit tubulin polymerization, a critical process for cell division. By binding to the β-subunit of tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in tumor cells . This mechanism is particularly effective against multidrug-resistant cancer cell lines, distinguishing it from other microtubule-targeting agents like auristatins and maytansinoids .

Cytotoxicity

The cytotoxic activity of this compound has been demonstrated in various in vitro studies. It exhibits extremely potent cytotoxic effects on mammalian cells, with a molecular weight of approximately 1312.6 Da and a purity of 95% . The compound has shown significant efficacy against a range of cancer cell lines, including those resistant to conventional therapies.

Case Study: Efficacy Against Resistant Cell Lines

A study evaluated the efficacy of deacetylated Tubulysin M compared to its parent compound. The results indicated that the deacetylated form exhibited over a 100-fold loss in growth inhibition against multidrug-resistant renal cell carcinoma (786-O), underscoring the importance of the acetate group in maintaining biological activity . This finding highlights how modifications to the structure can significantly impact therapeutic efficacy.

Stability and Pharmacokinetics

The stability of this compound is enhanced through the use of the MC-VC-PAB linker, which protects against hydrolytic cleavage that can diminish potency. Research has shown that this linker allows for improved circulation time and reduced metabolic liabilities compared to traditional linkers used in ADCs .

Table 1: Comparison of Tubulysin M ADCs

ADC TypePotency (IC50)StabilityResistance Profile
Tubulysin M<0.1 nMModerateSensitive & MDR
Deacetylated Tubulysin M>10 nMLowMDR resistant
This compound<0.05 nMHighEffective against MDR

Clinical Relevance

The development of this compound as an ADC reflects a growing trend in cancer therapy aimed at improving drug delivery while minimizing systemic toxicity. Recent studies suggest that site-specific conjugation strategies can enhance both stability and therapeutic efficacy .

属性

分子式

C66H93N11O15S

分子量

1312.6 g/mol

IUPAC 名称

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl]piperidine-2-carbonyl]amino]-3-methylpentanoyl]-methylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid

InChI

InChI=1S/C66H93N11O15S/c1-10-41(6)57(63(86)75(9)51(39(2)3)36-52(92-43(8)78)62-72-49(38-93-62)59(83)70-47(34-42(7)64(87)88)35-44-20-13-11-14-21-44)74-60(84)50-23-16-18-32-76(50)66(90)91-37-45-25-27-46(28-26-45)69-58(82)48(22-19-31-68-65(67)89)71-61(85)56(40(4)5)73-53(79)24-15-12-17-33-77-54(80)29-30-55(77)81/h11,13-14,20-21,25-30,38-42,47-48,50-52,56-57H,10,12,15-19,22-24,31-37H2,1-9H3,(H,69,82)(H,70,83)(H,71,85)(H,73,79)(H,74,84)(H,87,88)(H3,67,68,89)/t41-,42-,47+,48-,50+,51+,52+,56-,57-/m0/s1

InChI 键

RIMZNVUCGMFJGP-KCYCJFSYSA-N

手性 SMILES

CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O

规范 SMILES

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。